molecular formula C13H19NO2 B13451209 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone

Cat. No.: B13451209
M. Wt: 221.29 g/mol
InChI Key: IYMSHLSUBFJQNN-UHFFFAOYSA-N
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Description

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone is an organic compound with a complex structure that includes an ethyl group, a hydroxyethyl group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxyethylamine with ethyl bromide to form 2-ethylaminoethanol. This intermediate is then reacted with 1-phenyl-1-propanone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylethanol
  • Ethanol, 2-[(2-aminoethyl)amino]-

Uniqueness

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]-1-phenylpropan-1-one

InChI

InChI=1S/C13H19NO2/c1-3-14(9-10-15)11(2)13(16)12-7-5-4-6-8-12/h4-8,11,15H,3,9-10H2,1-2H3

InChI Key

IYMSHLSUBFJQNN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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